molecular formula C11H12ClN B14131260 7-Chloro-1-isopropyl-1H-indole

7-Chloro-1-isopropyl-1H-indole

Cat. No.: B14131260
M. Wt: 193.67 g/mol
InChI Key: ZUWCAWHFAXTECS-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The addition of a chlorine atom and an isopropyl group to the indole structure can potentially enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For 7-Chloro-1-isopropyl-1H-indole, the starting materials would include a chlorinated phenylhydrazine and an isopropyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The chlorine atom and isopropyl group can enhance binding affinity and selectivity . For example, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Properties

IUPAC Name

7-chloro-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-8(2)13-7-6-9-4-3-5-10(12)11(9)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWCAWHFAXTECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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